molecular formula C23H17FN2O3 B2440995 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 331632-66-7

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2440995
M. Wt: 388.398
InChI Key: FZJBDLOPMUTLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione” appears to be a complex organic molecule. It contains a pyrroloisoxazole ring which is a five-membered heterocyclic compound. This ring is substituted with phenyl groups and a fluorophenyl group. The presence of fluorine can significantly alter the properties of the compound, including its reactivity and biological activity.



Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the pyrroloisoxazole ring, possibly through a cyclization reaction, followed by substitution with the phenyl and fluorophenyl groups.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The fluorine atom attached to one of the phenyl rings would be expected to have a significant impact on the electronic structure of the molecule, potentially affecting its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the fluorine atom could make the adjacent carbon more electrophilic, potentially making it a site for nucleophilic attack.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The fluorine atom could also affect its properties, as fluorine is highly electronegative.


Scientific Research Applications

Photophysical Properties and Material Science Applications

Absorption and Fluorescence in Soluble Derivatives : A study on soluble derivatives related to the specified chemical structure focused on their absorption and fluorescence spectra in different solvent polarities. These derivatives exhibited small solvatochromism of absorption and moderate positive solvatochromism of fluorescence, with implications for twisted intramolecular charge transfer (TICT) excited state formation. Their fluorescence in polycrystalline solid-state across a wide visible and near-infrared spectrum highlights their potential for material science applications, especially in optoelectronics and fluorescent materials (Lun̆ák et al., 2011).

Conjugated Polymers for Electronic Applications : The synthesis of π-conjugated polymers containing derivatives of the specified compound reveals their potential for electronic applications. These materials demonstrated strong photoluminescence and enhanced photochemical stability, indicating their suitability for use in electronic devices like OLEDs and photovoltaic cells (Beyerlein & Tieke, 2000).

Medicinal Chemistry and Biological Activities

Anti-stress Agents : A series of derivatives were synthesized and evaluated for their anti-stress activity, suggesting the potential of pyrrolo-isoxazole derivatives as leads for developing anti-stress medications. These derivatives demonstrated significant attenuation of stress-induced behavioral alterations in animal models (Badru, Anand, & Singh, 2012).

Anticonvulsant Activities : Derivatives of the compound were prepared and assessed for their anticonvulsant properties. This research offers insights into the development of new therapeutic agents for epilepsy treatment, highlighting the compound's relevance in medicinal chemistry (Malik, Ahuja, Sahu, & Khan, 2014).

Cytotoxicity and Apoptotic Activity : The cytotoxicity and apoptotic activity of enantiomers of related nucleosides were investigated, identifying potential applications in cancer therapy. This research underscores the compound's versatility in drug development, particularly in targeting cancer cells (Chiacchio et al., 2003).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any potential side effects.


properties

IUPAC Name

3-(4-fluorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-16-13-11-15(12-14-16)20-19-21(29-26(20)18-9-5-2-6-10-18)23(28)25(22(19)27)17-7-3-1-4-8-17/h1-14,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBDLOPMUTLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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